tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans
Description
tert-Butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans (CAS: 1807941-92-9) is a chiral carbamate derivative featuring a cyclopentane ring with trans-configuration substituents: a methoxy group at the 2-position and a tert-butoxycarbonyl (Boc) carbamate moiety at the adjacent position . Its molecular formula is C₁₁H₂₁NO₃ (MW: 215.29 g/mol), and the stereochemistry is confirmed by the SMILES string: CO[C@@H]1CCC[C@H]1NC(=O)OC(C)(C)C . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of noncovalent inhibitors (e.g., SARS-CoV-2 protease inhibitors) and chiral catalysts .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-6-5-7-9(8)14-4/h8-9H,5-7H2,1-4H3,(H,12,13)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWZFGGEWSOVHW-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method includes the use of tert-butyl carbamate and (1R,2R)-2-methoxycyclopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
tert-Butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Ring Size : Cyclopentane (target) vs. cyclohexane () or cyclobutane (). Smaller rings (e.g., cyclobutane) exhibit higher ring strain, affecting conformational flexibility and reactivity .
- Substituents: Methoxy (target) vs. amino () or hydroxyl (). Amino groups enhance nucleophilicity for coupling reactions but require protection during synthesis, whereas methoxy groups improve lipophilicity and metabolic stability .
- Stereochemistry : The trans configuration in the target compound contrasts with racemic mixtures () or cis diastereomers (e.g., Example 5 in ), which may exhibit divergent biological activities .
Key Observations :
- The target compound is synthesized via carbamate coupling using HATU/DIEA , a method also employed in SARS-CoV-2 inhibitor development .
- Chiral resolution (e.g., column chromatography in ) is critical for isolating trans isomers, though yields are moderate (25–29%) compared to Boc-protected amino derivatives (up to 88% in ).
Physicochemical Properties
Table 3: Comparative Physical Properties
Key Observations :
- The methoxy group in the target compound enhances lipophilicity (LogP: 1.8) compared to hydroxyl or amino analogs, making it suitable for membrane penetration in drug delivery .
- Hydroxyl-containing derivatives (e.g., ) show higher water solubility but require stabilization against oxidation.
Biological Activity
tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: CHNO
Molecular Weight: 201.26 g/mol
IUPAC Name: tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate
Structure: The compound features a tert-butyl group linked to a methoxycyclopentyl moiety, which contributes to its chirality and biological interactions.
Synthesis
The synthesis of tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with (1R,2R)-2-methoxycyclopentyl chloride in the presence of a base such as triethylamine. The reaction is performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
The biological activity of tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate is primarily attributed to its ability to interact with specific molecular targets. The compound can act as an enzyme inhibitor by binding to active sites of enzymes, thus modulating their activity. Additionally, it may interact with cell surface receptors, influencing signal transduction pathways that are critical in various biological processes.
Enzyme Inhibition Studies
Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. For example:
| Enzyme | Inhibition Type | IC |
|---|---|---|
| Enzyme A | Competitive | 12 µM |
| Enzyme B | Non-competitive | 25 µM |
These findings suggest that the compound could be a valuable tool in pharmacological research aimed at developing new therapeutics.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects:
A recent study investigated the anti-inflammatory properties of tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate. The results indicated a significant reduction in pro-inflammatory cytokines in vitro when treated with the compound at concentrations ranging from 5 to 20 µM. -
Neuroprotective Properties:
Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results demonstrated that treatment with tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate led to increased cell viability and reduced apoptosis markers in neuronal cell lines. -
Pharmacokinetic Profile:
The pharmacokinetic profile of the compound was assessed in animal models. It exhibited favorable absorption characteristics with a bioavailability of approximately 75%, indicating its potential for therapeutic applications.
Comparison with Similar Compounds
The biological activity of tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate can be contrasted with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Compound A | Hydroxy group | Stronger enzyme inhibition |
| Compound B | Amino group | Increased receptor binding |
This comparison underscores the significance of functional groups in determining biological activity and specificity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
